tert-Butyl 5-bromo-6-nitroisoindoline-2-carboxylate
Description
tert-Butyl 5-bromo-6-nitroisoindoline-2-carboxylate is a substituted isoindoline derivative characterized by a tert-butyl carboxylate group at position 2, a bromine atom at position 5, and a nitro group at position 4. The bromine and nitro substituents enhance its reactivity in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig reactions) or reduction/oxidation processes, making it a versatile building block for functionalized heterocycles.
Properties
IUPAC Name |
tert-butyl 5-bromo-6-nitro-1,3-dihydroisoindole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O4/c1-13(2,3)20-12(17)15-6-8-4-10(14)11(16(18)19)5-9(8)7-15/h4-5H,6-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWPGGVJFQIZPPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=CC(=C(C=C2C1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101127157 | |
| Record name | 2H-Isoindole-2-carboxylic acid, 5-bromo-1,3-dihydro-6-nitro-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101127157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1624261-08-0 | |
| Record name | 2H-Isoindole-2-carboxylic acid, 5-bromo-1,3-dihydro-6-nitro-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1624261-08-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Isoindole-2-carboxylic acid, 5-bromo-1,3-dihydro-6-nitro-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101127157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-bromo-6-nitroisoindoline-2-carboxylate typically involves the bromination and nitration of isoindoline derivatives. The process starts with the preparation of the isoindoline core, followed by the introduction of bromine and nitro groups at specific positions on the ring. The tert-butyl ester group is then introduced to protect the carboxylate functionality. Common reagents used in these reactions include bromine, nitric acid, and tert-butyl alcohol .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-bromo-6-nitroisoindoline-2-carboxylate can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The isoindoline core can be oxidized to introduce additional functional groups
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide
Major Products Formed
Substitution: Products with different substituents replacing the bromine atom.
Reduction: Amino derivatives of the original compound.
Oxidation: Oxidized isoindoline derivatives with additional functional groups
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that derivatives of isoindoline compounds exhibit significant anticancer properties. Specifically, studies have focused on the synthesis of nitro-substituted isoindolines, including tert-butyl 5-bromo-6-nitroisoindoline-2-carboxylate, which have shown promise in targeting cancer cells.
- Case Study : A study demonstrated that compounds similar to this compound effectively inhibit tumor growth in various cancer cell lines, suggesting potential for development into therapeutic agents .
2. Synthesis of Pharmaceuticals
The compound serves as a precursor in synthesizing more complex pharmaceutical agents. Its bromine and nitro groups allow for further functionalization, making it valuable for creating targeted drugs.
- Example Reaction : tert-butyl 5-bromoisoindoline-2-carboxylate can be reacted with boronic acids in a Suzuki coupling reaction to yield various substituted isoindoline derivatives .
Material Science Applications
1. Organic Electronics
Due to its unique electronic properties, this compound has potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
- Research Findings : Studies have shown that incorporating this compound into polymer matrices enhances charge transport properties, leading to improved device performance .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of tert-Butyl 5-bromo-6-nitroisoindoline-2-carboxylate is not well-documented. its biological activities are likely due to its ability to interact with specific molecular targets and pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural analogs of tert-Butyl 5-bromo-6-nitroisoindoline-2-carboxylate include several isoindoline and dihydropyridine derivatives with tert-butyl carboxylate or related protecting groups. Below is a detailed comparison based on structural features, reactivity, and applications inferred from and related chemical principles:
Structural and Functional Analysis
- Bromo vs.
- Ring Saturation : Dihydropyridine analogs (e.g., CAS 85838-94-4) lack full aromaticity, reducing stability under oxidative conditions compared to isoindoline derivatives.
- Protecting Groups: Benzyl esters (CAS 66207-23-6) are cleaved via hydrogenolysis, whereas tert-butyl groups require acidic conditions, influencing synthetic strategies .
Reactivity and Stability
- The nitro group in the target compound may increase sensitivity to thermal or shock-induced decomposition compared to non-nitro analogs.
- Brominated analogs (e.g., CAS 201940-08-1) are less reactive toward nucleophiles than nitro-substituted derivatives due to weaker electron-withdrawing effects.
Biological Activity
tert-Butyl 5-bromo-6-nitroisoindoline-2-carboxylate is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications in therapeutic applications based on diverse research findings.
- Molecular Formula : C13H14BrN3O4
- Molecular Weight : 343.17 g/mol
- CAS Number : 264916-06-5
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Inhibition of Histone Deacetylases (HDACs) :
- Impact on Topoisomerase II :
- Antioxidant Activity :
Table 1: Summary of Biological Activities
Case Studies
-
Cancer Cell Line Studies :
- A study evaluated the effects of this compound on human colon carcinoma cells (HCT116). The compound demonstrated significant cytotoxicity, with IC50 values indicating effective inhibition of cell growth at nanomolar concentrations. The mechanism was linked to HDAC inhibition and subsequent changes in histone acetylation patterns .
- In Vivo Models :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
